5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Catalog No.
S795574
CAS No.
7342-41-8
M.F
C13H8OS3
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyd...

CAS Number

7342-41-8

Product Name

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

IUPAC Name

5-(5-thiophen-2-ylthiophen-2-yl)thiophene-2-carbaldehyde

Molecular Formula

C13H8OS3

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H

InChI Key

PMPDDPJYARBNGV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which consists of multiple thiophene rings and a formyl group. Its molecular formula is C13H8OS, and it has a molecular weight of 276.39 g/mol. The compound is also known by its CAS number, 7342-41-8, and has several synonyms, including 2,2':5',2''-terthiophene-5-carboxaldehyde . The presence of thiophene rings contributes to its electronic properties, making it of interest in various chemical and biological applications.

  • Organic electronics: Thiophene-based compounds are being investigated for their potential applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their aromatic character and ability to form stable π-conjugated systems [].
  • Pharmaceuticals: Some thiophene derivatives exhibit various bioactivities and are being explored for their potential pharmaceutical applications [].

The chemical reactivity of 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde is influenced by the aldehyde functional group and the electron-rich thiophene rings. It can undergo various reactions, including:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other carbonyl compounds to form imines or other complex structures.
  • Oxidation: The aldehyde can be oxidized to carboxylic acids under appropriate conditions.

These reactions highlight its potential utility in synthetic organic chemistry .

Several synthesis methods have been reported for producing 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde:

  • Electrophilic Substitution: This method involves the electrophilic substitution of thiophenes to introduce the formyl group.
  • Cross-Coupling Reactions: Utilizing coupling reactions such as Stille or Suzuki coupling can facilitate the formation of the compound from simpler thiophene derivatives.
  • Oxidative Methods: Oxidation of appropriate precursors can yield the desired aldehyde .

These synthetic routes emphasize the versatility of thiophene chemistry in creating complex organic molecules.

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde has several applications, particularly in:

  • Organic Electronics: Due to its conductive properties, it is investigated for use in organic semiconductors and photovoltaic devices.
  • Fluorescent Materials: The compound's electronic structure may lend itself to applications in light-emitting devices and sensors.
  • Pharmaceuticals: Its potential biological activity suggests possible uses in drug development, particularly in creating new antimicrobial agents .

Several compounds share structural similarities with 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-(2-Thienylsulfanyl)thiophene-2-carbaldehydeC11H8OSContains a sulfanyl group; shows different reactivity due to sulfur presence.
3-ThiophenecarboxaldehydeC6H4OSSimpler structure; primarily studied for its reactivity as an aldehyde.
3,4-DimethylthiopheneC6H6SMethyl substitutions alter electronic properties; used in polymer synthesis.

The unique aspect of 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde lies in its dual thiophene structure which enhances its electronic properties compared to simpler thiophenes, making it particularly interesting for applications in organic electronics and materials science .

XLogP3

4.2

Other CAS

7342-41-8

Wikipedia

(2,2':5',2''-Terthiophene)-5-carboxaldehyde

Dates

Modify: 2023-08-15

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